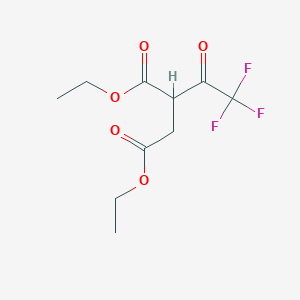![molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6](/img/structure/B1280507.png)
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenylethanolamine, characterized by the presence of a bromine atom on the phenyl ring and an aminoethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Bromination of Benzylamine: Benzylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom on the phenyl ring, forming 2-bromobenzylamine.
Reductive Amination: The 2-bromobenzylamine is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Major Products
Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.
Reduction: Formation of 2-{[(2-Phenyl)methyl]amino}ethan-1-ol.
Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Thiophenyl)methyl]amino}ethan-1-ol.
科学研究应用
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors or metabolic enzymes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2-Fluorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2-Iodophenyl)methyl]amino}ethan-1-ol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
IUPAC Name |
2-[(2-bromophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTOOAFMQJAGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)













